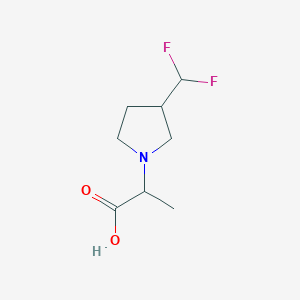2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
CAS No.: 1862347-78-1
Cat. No.: VC3121544
Molecular Formula: C8H13F2NO2
Molecular Weight: 193.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1862347-78-1 |
|---|---|
| Molecular Formula | C8H13F2NO2 |
| Molecular Weight | 193.19 g/mol |
| IUPAC Name | 2-[3-(difluoromethyl)pyrrolidin-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C8H13F2NO2/c1-5(8(12)13)11-3-2-6(4-11)7(9)10/h5-7H,2-4H2,1H3,(H,12,13) |
| Standard InChI Key | IHADOFHVWOCYTR-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)N1CCC(C1)C(F)F |
| Canonical SMILES | CC(C(=O)O)N1CCC(C1)C(F)F |
Introduction
Chemical Properties and Structural Characteristics
Basic Chemical Properties
2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid possesses a molecular formula of C8H13F2NO2 with a molecular weight of 193.19 g/mol. The compound typically exhibits a high standard purity of 98% when synthesized for research purposes . Its structure features several key functional groups that contribute to its chemical behavior, including the pyrrolidine nitrogen (a tertiary amine), the carboxylic acid group, and the difluoromethyl substituent.
Table 2.1: Fundamental Chemical Properties of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1862347-78-1 | |
| Molecular Formula | C8H13F2NO2 | |
| Molecular Weight | 193.19 g/mol | |
| Standard Purity | 98% | |
| IUPAC Name | 2-(3-(difluoromethyl)pyrrolidin-1-yl)propanoic acid |
Structural Features and Conformational Analysis
Comparative Analysis with Structurally Related Compounds
A comprehensive understanding of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid can be enhanced through comparative analysis with structurally related compounds, highlighting similarities and differences in their chemical and biological properties.
Structural Analogs and Their Properties
Several fluorinated pyrrolidine derivatives bear structural resemblance to 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid, differing in the position of substituents, the number of fluorine atoms, or the nature of the functional groups:
Table 5.1: Comparison of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid with Structural Analogs
Effect of Structural Variations on Physical and Chemical Properties
The variations in structure among these related compounds translate into differences in their physical and chemical properties:
Applications in Medicinal Chemistry and Drug Discovery
The unique structural and chemical properties of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid suggest several potential applications in medicinal chemistry and drug discovery.
Future Research Directions
Several promising research directions could further elucidate the properties and applications of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid:
Table 6.1: Proposed Research Directions for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
| Research Area | Specific Investigations | Potential Outcomes |
|---|---|---|
| Synthetic Methodology | Development of efficient and scalable synthetic routes | Improved accessibility for research and development |
| Biological Activity Screening | Evaluation against diverse enzyme and receptor panels | Identification of specific biological targets |
| Structure-Activity Relationship Studies | Systematic modification of the core structure | Understanding of key pharmacophoric elements |
| Pharmacokinetic Profiling | Assessment of ADME properties | Determination of drug-like characteristics |
| Crystal Structure Analysis | X-ray diffraction studies | Elucidation of exact 3D conformation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume